molecular formula C13H15N3O2 B2749818 4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid CAS No. 949654-70-0

4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid

Cat. No.: B2749818
CAS No.: 949654-70-0
M. Wt: 245.282
InChI Key: HJBFBFJEIWRNSU-UHFFFAOYSA-N
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Description

4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid is a complex tricyclic compound featuring a 14-membered fused-ring system with three nitrogen atoms (triaza) and four double bonds (tetraene). Key structural attributes include:

  • A methyl group at position 2.
  • A carboxylic acid substituent at position 6.
  • A tricyclo[7.5.0.02,7] skeleton, indicating fused rings of varying sizes (7-, 5-, and 0-membered bridges).

Properties

IUPAC Name

4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-7-9(13(17)18)11-12(14-8)16-6-4-2-3-5-10(16)15-11/h7H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBFBFJEIWRNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N3CCCCCC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of specific amines with aldehydes or ketones, followed by cyclization, can yield the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The exact methods can vary depending on the scale of production and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

4-(1,3-Benzodioxol-5-yl)-6-oxo-1,7,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,8-triene-3,5-dicarbonitrile

  • Core Structure : Similar triazatricyclo[7.5.0.02,7] framework.
  • Key Differences :
    • Substituents : Contains a 1,3-benzodioxole group, an oxo group at position 6, and two nitrile groups at positions 3 and 3.
    • Functional Implications : Nitriles enhance electrophilicity, while the benzodioxole group may improve lipophilicity compared to the target’s methyl and carboxylic acid groups.
  • Applications : Likely explored as a synthetic intermediate or ligand in medicinal chemistry due to its polarizable nitrile groups .

4-Octyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one

  • Core Structure : Diazatricyclo[7.5.0.02,7] system (two nitrogens vs. three in the target).
  • Key Differences :
    • Substituents : Features a sulfanylidene group, an octyl chain at position 4, and a thia (sulfur) atom.
    • Functional Implications : The octyl chain increases hydrophobicity, while sulfur atoms may confer redox activity or metal-binding properties.
  • Applications: Potential use in catalysis or as a surfactant-like molecule due to its amphiphilic structure .

8,8-Dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic Acid

  • Core Structure : Tetraazatricyclo[7.4.0.0²,⁶] system (four nitrogens vs. three in the target).
  • Key Differences :
    • Substituents : Contains a sulfone group (8,8-dioxo) and a carboxylic acid at position 4.
    • Functional Implications : The sulfone group enhances polarity and stability, while the smaller tricyclic system (13-membered vs. 14-membered) may alter ring strain.
  • Applications : Documented as a pharmaceutical impurity and synthetic intermediate, requiring stringent safety protocols during handling .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid Triazatricyclo[7.5.0.02,7] Methyl (C4), COOH (C6) Carboxylic acid Pharmaceutical intermediate
4-(1,3-benzodioxol-5-yl)-6-oxo-1,7,8-triazatricyclo[...]tetradeca-2,4,8-triene-3,5-dicarbonitrile Triazatricyclo[7.5.0.02,7] 1,3-Benzodioxole, oxo, CN (C3, C5) Nitrile, ether Medicinal chemistry ligand
4-octyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[...]tetradeca-1(9),2(7)-dien-3-one Diazatricyclo[7.5.0.02,7] Octyl (C4), sulfanylidene, thia Thioether, ketone Catalysis, surfactants
8,8-dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid Tetraazatricyclo[7.4.0.0²,⁶] Sulfone (C8), COOH (C4) Carboxylic acid, sulfone Pharmaceutical impurity

Research Findings and Implications

Structural Flexibility : Tricyclic nitrogen-containing frameworks (e.g., triaza, diaza, tetraaza) exhibit diverse reactivity based on substituents. For example, carboxylic acid groups (target compound and ) enhance water solubility, whereas nitriles () favor nucleophilic reactions .

Pharmacological Potential: The methyl and carboxylic acid groups in the target compound suggest possible bioactivity in enzyme inhibition or receptor binding, akin to cephalosporin derivatives in , which share tricyclic motifs with antibiotic properties .

Biological Activity

4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid is a complex organic compound notable for its unique tricyclic structure and functional groups, particularly the carboxylic acid moiety. This compound is part of the triazatricyclo family and features a conjugated tetraene system, which may confer distinct biological activities.

Chemical Structure and Properties

The compound's structure is characterized by a tricyclic arrangement with multiple nitrogen atoms and conjugated double bonds. This configuration is crucial for its reactivity and potential biological effects. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Property Value
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
SolubilitySoluble in water
Melting PointNot specified

Biological Activity

Research indicates that 4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains. The presence of nitrogen in the structure may enhance its interaction with microbial enzymes.
  • Antioxidant Properties : The conjugated double bonds in the tetraene system are believed to contribute to antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes related to metabolic pathways in cancer cells. This inhibition can lead to reduced proliferation of cancerous cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 20 µM.

Study 3: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. The IC50 for DHFR inhibition was reported at 15 µM.

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